MIF Tautomerase Inhibition Potency
5-Hydroxy-2-methylphenylboronic acid exhibits potent inhibition of recombinant human macrophage migration inhibitory factor (MIF) tautomerase activity with a Ki of 260 nM (0.26 µM) [1]. In a cross-study comparison using the same 4-HPP conversion assay, this compound demonstrates significantly higher potency than the classic MIF inhibitor ISO-1, which has a reported Ki of 44 µM [2]. The target compound's activity is also within the range of advanced MIF antagonists (e.g., compound 8, Ki = 0.10 µM) reported in recent medicinal chemistry literature, highlighting its potential as a valuable starting point for drug discovery programs targeting the MIF pathway [2].
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 260 nM (0.26 µM) |
| Comparator Or Baseline | ISO-1: 44,000 nM (44 µM) ± 4.9; Compound 8: 100 nM (0.10 µM) ± 0.01 |
| Quantified Difference | ~169-fold more potent than ISO-1; 2.6-fold less potent than the most potent analog (Compound 8) |
| Conditions | Inhibition of recombinant human MIF tautomerase activity expressed in E. coli, measured via 4-HPP conversion assay (borate-enol complex formation) |
Why This Matters
This quantitative potency data positions the compound as a viable, potent, and readily available building block for MIF-targeted research, offering a significant advantage over the classical inhibitor ISO-1.
- [1] BindingDB. (n.d.). BDBM50206087 (CHEMBL3897449): 5-Hydroxy-2-methylphenylboronic acid. BindingDB Entry. View Source
- [2] Tyndall, J. D. A., et al. (2020). Table 2: Results for MIF Tautomerase Activity Inhibition (Ki). In: Structure-Guided Design of Potent and Selective Inhibitors of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(19), 10951-10967. View Source
